1-(2-Nitrophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
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Overview
Description
1-(2-Nitrophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a nitrophenyl group and a dioxaborolane moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitrophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where the pyrazole is treated with nitric acid and sulfuric acid to yield the nitrophenyl-substituted pyrazole.
Attachment of the Dioxaborolane Moiety: The final step involves the formation of the dioxaborolane ring through a reaction with tetramethyl-1,3,2-dioxaborolane under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Nitro derivatives of the pyrazole compound.
Reduction: Amino derivatives of the pyrazole compound.
Substitution: Biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
1-(2-Nitrophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitrophenyl group can undergo electrophilic and nucleophilic reactions, while the dioxaborolane moiety can engage in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
1-(2-Nitrophenyl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone: Similar structure but with an ethanone group instead of a pyrazole ring.
N-Methyl-2-nitroaniline: Contains a nitrophenyl group but lacks the dioxaborolane moiety and pyrazole ring.
Uniqueness
1-(2-Nitrophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is unique due to the combination of its pyrazole ring, nitrophenyl group, and dioxaborolane moiety. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
1-(2-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BN3O4/c1-14(2)15(3,4)23-16(22-14)11-9-17-18(10-11)12-7-5-6-8-13(12)19(20)21/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXAWQIHVDLIGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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